N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2-methylphenyl)glycinamide
Description
N²-[(4-Fluorophenyl)sulfonyl]-N²-(4-methoxyphenyl)-N-(2-methylphenyl)glycinamide is a glycinamide derivative featuring a complex substitution pattern. Its structure includes:
- N² positions: A 4-fluorophenyl sulfonyl group (electron-withdrawing) and a 4-methoxyphenyl group (electron-donating).
- N position: A 2-methylphenyl substituent.
Properties
CAS No. |
4549-39-7 |
|---|---|
Molecular Formula |
C22H21FN2O4S |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C22H21FN2O4S/c1-16-5-3-4-6-21(16)24-22(26)15-25(18-9-11-19(29-2)12-10-18)30(27,28)20-13-7-17(23)8-14-20/h3-14H,15H2,1-2H3,(H,24,26) |
InChI Key |
GRQOBGZYVJOZQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2-methylphenyl)glycinamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to sulfonylation, methoxylation, and amidation reactions under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, methoxy aniline, and glycine derivatives. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of N2-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2-methylphenyl)glycinamide is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves stringent quality control measures to ensure the purity and yield of the final product. Industrial production may also incorporate advanced techniques such as continuous flow synthesis to enhance the scalability and reproducibility of the compound.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2-methylphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce sulfides. Substitution reactions can introduce new functional groups into the aromatic rings, resulting in a variety of derivative compounds.
Scientific Research Applications
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2-methylphenyl)glycinamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N2-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2-methylphenyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
*Estimated molecular formula and weight based on substituent analysis.
Key Structural Differences and Implications
Sulfonyl Group Variations :
- The target compound’s 4-fluorophenyl sulfonyl group is bulkier and more electron-withdrawing than the methylsulfonyl group in or phenylsulfonyl in . This could enhance binding to hydrophobic pockets in biological targets.
- 4-Methylphenyl sulfonyl in balances steric hindrance and lipophilicity.
Halogen Effects :
- Fluorine (target and ) improves metabolic stability and membrane permeability.
- Bromine in increases molecular weight and may enhance halogen bonding.
N-Substituent Diversity: 2-Methylphenyl (target) offers ortho-substitution, which may sterically hinder rotation, whereas 4-chlorophenyl in or 4-phenoxyphenyl in provide distinct electronic profiles.
Pharmacological Potential (Inferred from Structural Analogues)
While direct activity data for the target compound is unavailable, related compounds highlight trends:
Biological Activity
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2-methylphenyl)glycinamide is a synthetic compound with potential therapeutic applications. Its unique structural features, including a sulfonyl group and multiple aromatic moieties, suggest diverse biological activities.
- Molecular Formula : C22H24FN3O4S
- Molecular Weight : 463.5 g/mol
- CAS Number : 898415-10-6
- Density : 1.398 g/cm³
- Refractive Index : 1.63
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies indicate that it may act as an inhibitor of certain neurotransmitter transporters, particularly the dopamine transporter (DAT), which is implicated in various neurological disorders.
Biological Activity Data
Case Studies and Research Findings
- Dopamine Transporter Studies : In preclinical models, compounds structurally similar to this compound demonstrated reduced reinforcing effects of cocaine and methamphetamine, indicating its potential for treating substance use disorders .
- Antipsychotic Activity : Research has shown that related compounds exhibit antipsychotic-like effects in animal models, suggesting that this compound may also be effective in managing psychotic disorders such as schizophrenia .
- Neuroprotective Studies : While direct evidence is sparse, the structural characteristics of this compound hint at possible neuroprotective properties, warranting further investigation into its efficacy in neurodegenerative disease models .
Q & A
Basic: What are the optimal synthetic strategies for N²-[(4-fluorophenyl)sulfonyl]-N²-(4-methoxyphenyl)-N-(2-methylphenyl)glycinamide?
Methodological Answer:
The synthesis of this compound involves multi-step organic reactions, including sulfonylation, amidation, and coupling. Key strategies include:
- Copolymerization Techniques : Utilize controlled copolymerization of sulfonyl and methoxyphenyl precursors under nitrogen atmosphere, as demonstrated in polycationic dye-fixative syntheses .
- Flow Chemistry : Optimize reaction parameters (temperature, residence time) via Design of Experiments (DoE) to enhance yield and reduce side products, as applied in diazomethane synthesis .
- Protection-Deprotection : Protect amine groups during sulfonylation using tert-butoxycarbonyl (Boc) groups, followed by acidic deprotection to prevent unwanted side reactions .
Basic: How can researchers purify and characterize this compound effectively?
Methodological Answer:
Purification and characterization require:
- Chromatography : Use reverse-phase HPLC with C18 columns, employing gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) to isolate impurities <0.5% .
- Spectroscopic Analysis : Confirm structure via ¹H/¹³C NMR (e.g., δ ~7.2–7.8 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) to resolve stereochemistry and hydrogen-bonding patterns (e.g., C–H⋯O interactions) .
Advanced: What methodologies are used to analyze structure-activity relationships (SAR) for sulfonamide derivatives like this compound?
Methodological Answer:
SAR studies focus on:
- Bioactivity Assays : Test inhibitory effects on enzymes (e.g., carbonic anhydrase) via fluorescence-based assays, correlating substituent electronegativity (e.g., 4-fluorophenyl) with potency .
- Crystallographic Mapping : Resolve binding modes using SCXRD to identify critical interactions (e.g., sulfonyl oxygen with active-site Zn²⁺) .
- Computational Modeling : Perform molecular dynamics (MD) simulations to assess substituent effects on binding free energy .
Advanced: How can contradictory fluorescence quenching data in sulfonamide derivatives be resolved?
Methodological Answer:
Contradictions arise from solvent polarity or competing quenching mechanisms. Mitigation strategies include:
- Solvent Screening : Compare quenching in aprotic (DMSO) vs. protic (methanol) solvents to isolate solvent effects .
- Time-Resolved Fluorescence : Differentiate static (ground-state complexation) vs. dynamic (collisional) quenching using lifetime decay measurements .
- Control Experiments : Validate results with structurally analogous compounds lacking sulfonyl or methoxy groups .
Advanced: What mechanistic studies elucidate the biological activity of this compound in enzyme inhibition?
Methodological Answer:
Mechanistic approaches include:
- Enzyme Kinetics : Measure IC₅₀ values via stopped-flow spectrophotometry, varying substrate concentrations to determine inhibition type (competitive/uncompetitive) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
- Mutagenesis Studies : Engineer enzyme mutants (e.g., replacing active-site histidine with alanine) to validate sulfonamide binding residues .
Basic: How can researchers optimize reaction yields for intermediates in the synthesis?
Methodological Answer:
Yield optimization involves:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of aryl boronic acids .
- Temperature Gradients : Perform reactions under reflux (e.g., 80°C for amidation) vs. room temperature to balance kinetics and side reactions .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction time .
Advanced: What analytical techniques differentiate polymorphic forms of this compound?
Methodological Answer:
Polymorphism analysis requires:
- Powder X-Ray Diffraction (PXRD) : Compare diffraction patterns (e.g., 2θ = 10–30°) to identify crystalline vs. amorphous phases .
- Differential Scanning Calorimetry (DSC) : Measure melting points and enthalpy changes to detect polymorph transitions .
- Solid-State NMR : Resolve chemical shift anisotropy to distinguish hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
